5-Acetylnicotinaldehyde
Description
5-Acetylnicotinaldehyde (CAS: 1108724-35-1) is a nicotinaldehyde derivative featuring an acetyl group at the 5-position of the pyridine ring and an aldehyde functional group at the 3-position. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive aldehyde moiety, which facilitates condensation and nucleophilic addition reactions. Its structural uniqueness lies in the combination of electron-withdrawing acetyl and aldehyde groups, which influence its reactivity and solubility compared to related compounds.
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-acetylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H7NO2/c1-6(11)8-2-7(5-10)3-9-4-8/h2-5H,1H3 |
InChI Key |
GPMBXQSCLMRNDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Ethoxy-5-Methylnicotinaldehyde
- CAS: Not explicitly provided in evidence.
- Substituents : Ethoxy group at the 6-position, methyl group at the 5-position.
- Commercial Data : Widely used in fragrances, food additives, and industrial applications, with multiple suppliers listed as of 2017 .
- Safety : Classified under hazard statements (e.g., H315, H319) for skin/eye irritation and requires storage in cool, dry conditions .
Key Difference : The ethoxy and methyl substituents enhance lipophilicity, making this compound more suitable for flavor and fragrance industries compared to this compound’s reactive aldehyde-driven applications.
5-Acetylnicotinic Acid
- CAS : 65907-12-2.
- Substituents : Carboxylic acid group replaces the aldehyde at the 3-position.
- Commercial Data : Four suppliers globally .
- Applications : Used in metal coordination chemistry and as a precursor for anti-inflammatory agents.
Key Difference : The carboxylic acid group reduces electrophilicity, favoring applications in coordination chemistry over aldehyde-mediated reactions.
5-Acetyloxindole
- CAS: Not explicitly provided.
- Substituents : Oxindole core with an acetyl group.
- Commercial Data : 20 suppliers listed, indicating broad industrial use .
- Applications : Pharmaceutical intermediates, particularly in kinase inhibitor synthesis.
Key Difference : The oxindole scaffold provides a rigid aromatic system, contrasting with the pyridine-based reactivity of this compound.
Comparative Data Table
Research Findings
Reactivity : this compound’s aldehyde group enables facile Schiff base formation, a feature absent in 5-Acetylnicotinic Acid .
Commercial Viability : The low supplier count for this compound contrasts sharply with 5-Acetyloxindole’s 20 suppliers, reflecting niche versus broad demand .
Safety : 6-Ethoxy-5-Methylnicotinaldehyde’s hazard classification underscores the need for careful handling compared to other analogues with unreported risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
